

5-Bromo-2-iodopyrimidine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Bromo-2-iodopyrimidine

Cat. No.: B048921

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CAS Number: 183438-24-6

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development on the chemical compound **5-Bromo-2-iodopyrimidine**. It details its chemical and physical properties, synthesis protocols, key applications, and safety information.

Core Chemical and Physical Properties

5-Bromo-2-iodopyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis.^[1] Its dual halogenation, with both a bromine and an iodine atom, allows for selective and sequential functionalization, making it a valuable intermediate in the synthesis of complex molecules.^{[1][2]}

Physicochemical Data

The key physical and chemical properties of **5-Bromo-2-iodopyrimidine** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	183438-24-6	[2] [3] [4]
Molecular Formula	C ₄ H ₂ BrIN ₂	[2] [4] [5]
Molecular Weight	284.88 g/mol	[4] [5]
Appearance	White to light yellow or tan crystalline powder/solid	[3] [5]
Melting Point	99-103 °C	[3] [4] [5]
Boiling Point	341 °C at 760 mmHg	[5]
Density	2.495 g/cm ³	[5]
Flash Point	160 °C	[5]
Refractive Index	1.677	[5]
Vapor Pressure	0.000164 mmHg at 25°C	[5]

Synthesis and Experimental Protocols

The primary synthetic route to **5-Bromo-2-iodopyrimidine** involves the halogen exchange of a more readily available precursor, 5-bromo-2-chloropyrimidine.[\[3\]](#)

Experimental Protocol: Synthesis from 5-Bromo-2-chloropyrimidine

This protocol is based on a common procedure for the synthesis of **5-Bromo-2-iodopyrimidine**.[\[3\]](#)

Materials:

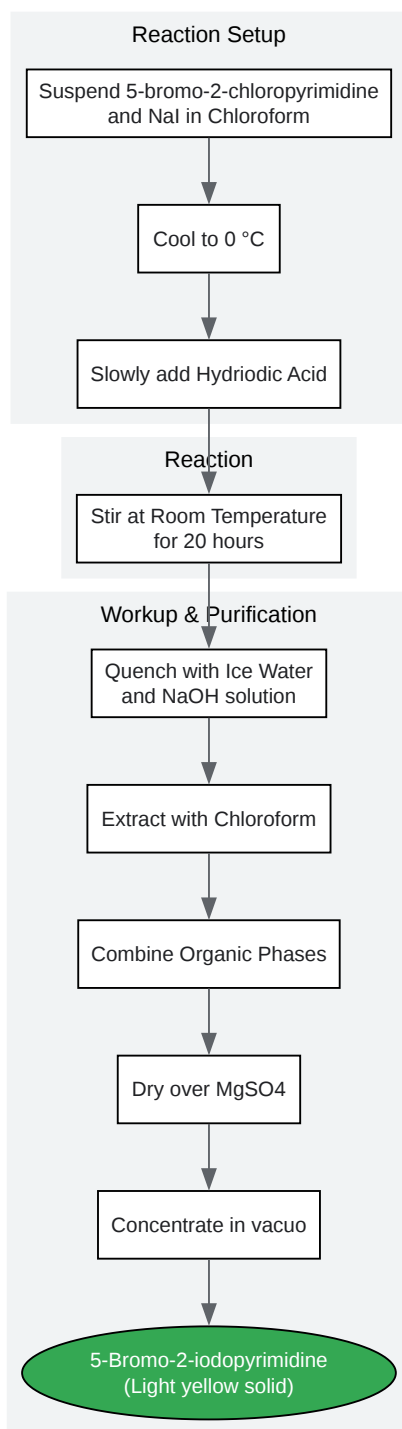
- 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol)
- Sodium iodide (7.5 g, 50 mmol)
- Hydriodic acid (57 wt%, 2.85 g, 25.6 mmol)

- Chloroform (20 mL for reaction, plus additional for extraction)
- 10 N Sodium hydroxide solution (30 mL)
- Ice water (200 mL)
- Anhydrous magnesium sulfate

Procedure:

- Suspend 5-bromo-2-chloropyrimidine and sodium iodide in 20 mL of chloroform in a suitable reaction vessel.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add the hydriodic acid to the cooled suspension.
- Remove the ice bath and stir the reaction mixture at room temperature for 20 hours.
- Pour the reaction mixture into a beaker containing 200 mL of ice water and 30 mL of 10 N sodium hydroxide solution.
- Add 150 mL of chloroform and stir the mixture vigorously for 10 minutes.
- Transfer the mixture to a separatory funnel and separate the organic phase.
- Extract the aqueous layer twice more with 100 mL portions of chloroform.
- Combine all organic phases and dry over anhydrous magnesium sulfate.
- Concentrate the solution in vacuo to yield **5-bromo-2-iodopyrimidine** as a light yellow solid. The reported yield for this procedure is approximately 84%.^[3]

Workflow for the Synthesis of 5-Bromo-2-iodopyrimidine

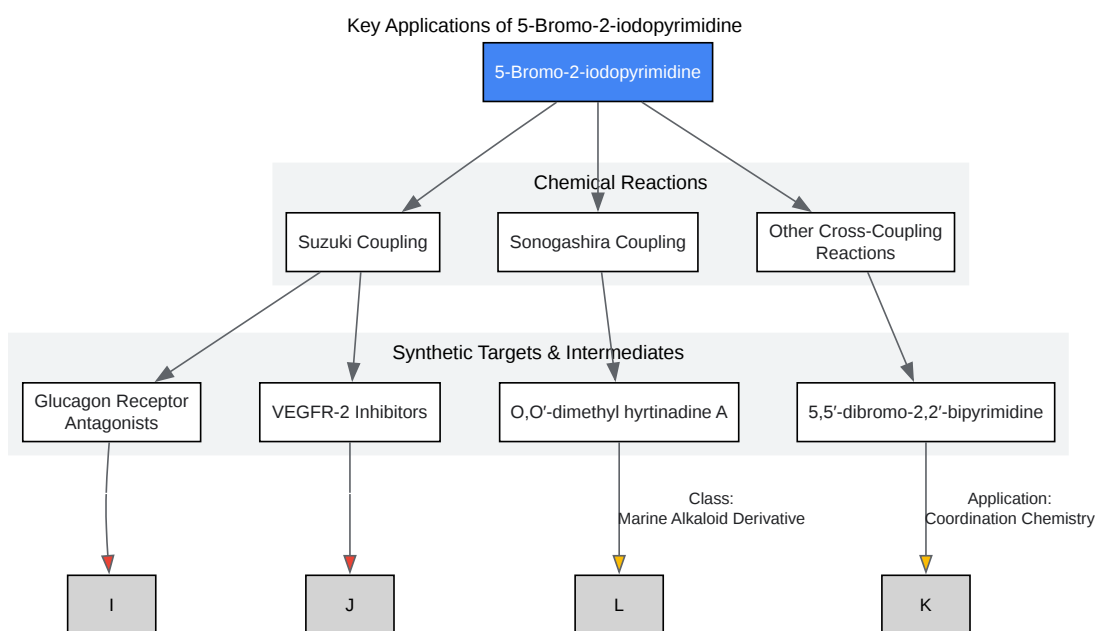
[Click to download full resolution via product page](#)*Synthesis Workflow Diagram*

Applications in Drug Development and Organic Synthesis

5-Bromo-2-iodopyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds.[2] Its utility stems from the differential reactivity of the C-I and C-Br bonds, which allows for selective participation in cross-coupling reactions such as the Suzuki and Sonogashira couplings.[2] This makes it an invaluable tool for constructing complex molecular architectures found in modern drug candidates.[2]

Key applications include the synthesis of:

- Glucagon Receptor Antagonists: These are important therapeutic targets for the treatment of type 2 diabetes.[5]
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: These molecules are investigated for their potential in anti-angiogenic cancer therapies.[5]
- 5,5'-dibromo-2,2'-bipyrimidine: A ligand used in coordination chemistry.[3]
- O,O'-dimethyl hyrtinadine A: A derivative of a marine alkaloid.[3]



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Logical Relationships in Applications

Safety and Handling

5-Bromo-2-iodopyrimidine is classified as a hazardous substance and requires careful handling in a laboratory setting.[2]

Hazard Identification and Safety Precautions

Hazard Information	Details	Source(s)
GHS Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark)	
Signal Word	Danger	[4]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H318: Causes serious eye damage	[4]
Hazard Classifications	Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1	[4]
Precautionary Statements	P264, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313	[4]
Personal Protective Equipment (PPE)	Type N95 dust mask (US), safety glasses/eyeshields, chemical-resistant gloves	[4]
Storage	Store in a cool, dry, well-ventilated place away from oxidizing agents.	[2]

It is imperative to handle this compound in a fume hood while wearing appropriate PPE.[2] In case of exposure, wash the affected area with copious amounts of water and seek immediate medical attention if necessary.[2] Disposal should be carried out by a licensed waste disposal company in accordance with local regulations.[2]

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